[1-(3-Nitrophenyl)ethyl](propyl)amine

Medicinal Chemistry LogP Prediction Chiral Amine Building Blocks

For researchers developing enantioselective syntheses, sourcing the specific N-propyl chiral amine scaffold is critical, as substituting general nitroaromatic amines is unreliable. This compound provides a tunable steric and electronic profile-its linear N-propyl group and chiral center are essential for generating enantiomerically enriched IMPDH inhibitor intermediates, offering a distinct reactivity advantage over N-isopropyl or N-methyl analogs. It also serves as a high-purity (≥95%) reference standard for Ropinirole-related impurity analysis. - Chiral Purity: Stereogenic center critical for asymmetric induction in API synthesis. - Physicochemical Profile: Calculated LogP of 2.8 enables rational lipophilicity tuning in CNS drug discovery. - Supply Assurance: Available from BenchChem with verified purity and analytical documentation for immediate procurement.

Molecular Formula C11H16N2O2
Molecular Weight 208.26 g/mol
Cat. No. B13078807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(3-Nitrophenyl)ethyl](propyl)amine
Molecular FormulaC11H16N2O2
Molecular Weight208.26 g/mol
Structural Identifiers
SMILESCCCNC(C)C1=CC(=CC=C1)[N+](=O)[O-]
InChIInChI=1S/C11H16N2O2/c1-3-7-12-9(2)10-5-4-6-11(8-10)13(14)15/h4-6,8-9,12H,3,7H2,1-2H3
InChIKeyIYBLEHBYUCQQAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[1-(3-Nitrophenyl)ethyl](propyl)amine – Product Overview


[1-(3-Nitrophenyl)ethyl](propyl)amine (CAS 1042586-30-0) is a chiral secondary amine with the molecular formula C11H16N2O2 and a molecular weight of 208.26 g/mol . It features a meta-nitrophenyl ring attached to an ethylamine backbone, which is further N-substituted with a linear propyl chain . This structure positions it within the class of nitro-substituted 1-phenylethylamines, which are crucial intermediates in pharmaceutical synthesis [1]. The compound's value lies in its stereogenic center and the specific steric and electronic properties conferred by the N-propyl group, which distinctly affect its reactivity, basicity, and lipophilicity compared to its N-methyl, N-isopropyl, or unsubstituted analogs.

Why [1-(3-Nitrophenyl)ethyl](propyl)amine Is Irreplaceable


Substitution of [1-(3-Nitrophenyl)ethyl](propyl)amine with a general nitroaromatic amine in a synthetic sequence is unreliable due to the critical interplay between its chiral center and N-alkyl group. The stereochemistry at the ethyl carbon is essential for generating enantiomerically enriched downstream products, a process central to producing active pharmaceutical ingredients like IMPDH inhibitors [1]. Furthermore, the linear N-propyl substituent creates a unique steric and electronic environment that differs fundamentally from analogs like the N-isopropyl or N-methyl variants. This directly impacts its reactivity in N-alkylation reactions, its basicity, and its calculated lipophilicity. Therefore, procurement of this specific secondary amine scaffold is not a generic choice but a strategic decision to control reaction outcomes and downstream molecular properties.

[1-(3-Nitrophenyl)ethyl](propyl)amine: Differentiation Evidence


Lipophilicity: N-Propyl vs. N-Isopropyl Analogs

The target compound's differentiation is rooted in its fundamental physicochemical properties when compared to the closest available analog, [1-(3-Nitrophenyl)ethyl](propan-2-yl)amine (CAS 1038272-09-1) . While both share an identical molecular weight of 208.26 g/mol, their calculated lipophilicity diverges. The target compound, with a linear N-propyl chain, has a calculated LogP of 2.8, whereas its branched N-isopropyl analog has a lower calculated LogP of 2.5 [1]. This difference in lipophilicity is a class-level inference that suggests the N-propyl derivative will exhibit different solubility and partitioning behavior, which can be crucial for reactions or biological assays sensitive to hydrophobic interactions.

Medicinal Chemistry LogP Prediction Chiral Amine Building Blocks

Steric Effects: N-Propyl vs. N-Alkyl Analogs

The steric environment of the amine center is a key determinant of reactivity. The N-propyl group of the target compound has a Taft steric constant (Es) of approximately -0.36, which is significantly different from the more bulky N-isopropyl group (Es ≈ -0.47) and the smaller N-methyl group (Es ≈ 0.00) [1]. This quantitative steric parameter provides a class-level inference for its reactivity in N-alkylation, acylation, or as a chiral ligand. The moderate steric bulk of the N-propyl chain offers a balance that can lead to superior kinetic selectivity in reactions where the other analogs are either too hindered or too reactive.

Physical Organic Chemistry Steric Effects Structure-Activity Relationship

Supplier Purity and Supply Continuity

Procurement risk is mitigated by confirmed commercial availability with specified purity. The target compound is available from established vendors like Leyan with a documented minimum purity of 95% . This benchmark is critical because while the N-isopropyl analog (CAS 1038272-09-1) is also available, supplier listings often show it as a discontinued product from some sources, indicating potential supply instability . This direct comparison of commercial status supports the target compound as a more reliably sourced option for ongoing research programs.

Chemical Procurement Quality Control Building Block Sourcing

[1-(3-Nitrophenyl)ethyl](propyl)amine: Application Scenarios


Asymmetric Synthesis of Drug Intermediates

The chiral center of [1-(3-Nitrophenyl)ethyl](propyl)amine makes it a direct candidate for synthesizing enantiomerically enriched pharmaceutical intermediates, such as IMPDH inhibitors. Its intermediate steric bulk (Es = -0.36) offers a tunable reactivity profile that can be superior to the more hindered N-isopropyl analog, potentially leading to higher stereoselectivity in key bond-forming steps [1].

Custom Chiral Ligands for Asymmetric Catalysis

For researchers exploring novel enantioselective reactions, this compound offers a distinct steric environment defined by its linear N-propyl group. This structural feature differentiates it from the N-isopropyl analog and can be exploited to modulate the enantio-induction of a designed chiral P,N-ligand system [2].

Ropinirole Impurity Reference Standard

N-alkylated nitroaromatic ethylamines are closely related to the core structure of impurities found in Ropinirole hydrochloride manufacturing. The target compound can serve as a well-characterized, high-purity (≥95%) reference standard for analytical method development (e.g., HPLC/UHPLC) to monitor process consistency and control specific genotoxic or structurally similar impurities [3].

SAR Probes for Neuropharmacology

The higher calculated LogP value of 2.8 compared to the N-isopropyl analog (LogP 2.5) positions this compound as a tool to investigate the effect of increased lipophilicity on target binding and pharmacokinetics in early-stage discovery of nervous system agents. This supports rational library design by providing a quantifiable physicochemical switch [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for [1-(3-Nitrophenyl)ethyl](propyl)amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.